molecular formula C10H11N3 B11798217 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11798217
M. Wt: 173.21 g/mol
InChI Key: YMIWHBTUAPRKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine (CAS 1707605-75-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridazine heterocycle substituted with a pyrrolidin-1-yl group and a terminal ethynyl (acetylene) moiety, yielding the molecular formula C 10 H 11 N 3 and a molecular weight of 173.21 g/mol . The structural combination of the pyridazine scaffold and an ethynyl group makes this compound a valuable building block in medicinal chemistry . The terminal alkyne is a versatile handle for click chemistry reactions, such as the Huisgen cycloaddition, facilitating the straightforward synthesis of complex molecular libraries for screening. Furthermore, compounds containing an alkyne fragment are of significant research interest due to their wide-ranging biological activities. Scientific reviews highlight that acetylene-bearing molecules show promise as inhibitors of targets like monoamine oxidase (MAO) and cholinesterases (ChE), and as histamine H3-receptor antagonists. This positions them as potential candidates for therapeutic development in areas such as neuroscience, oncology, and inflammation . The pyrrolidinyl-pyridazine core is a structure recognized in recent patent literature, underscoring its relevance in the design of novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethynyl-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C10H11N3/c1-2-9-5-6-10(12-11-9)13-7-3-4-8-13/h1,5-6H,3-4,7-8H2

InChI Key

YMIWHBTUAPRKTL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN=C(C=C1)N2CCCC2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 3 Ethynyl 6 Pyrrolidin 1 Yl Pyridazine

Regioselective and Stereoselective Pyridazine (B1198779) Ring Annulation

The construction of the pyridazine ring is the initial and critical phase in the synthesis of the target compound. Achieving the desired substitution pattern—in this case, precursors for the 3-ethynyl and 6-pyrrolidinyl groups—requires precise control over the regioselectivity of the ring-forming reaction.

Diels-Alder Cycloaddition Reactions in Pyridazine Synthesis

The Diels-Alder reaction, particularly its inverse-electron-demand variant (IEDDA), is a powerful tool for constructing six-membered heterocyclic rings. rsc.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile. rsc.orgorganic-chemistry.org The reaction is highly regioselective and proceeds via a [4+2] cycloaddition followed by the extrusion of a small molecule, typically nitrogen gas (N₂) or an amine, to yield the aromatic pyridazine ring. rsc.orgrsc.org

A common strategy involves the reaction of 1,2,4,5-tetrazines with various alkynes. For instance, the reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, mediated by a Lewis acid, can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org Another highly regioselective method uses the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions to produce 6-aryl-pyridazin-3-amines in high yields. acs.orgorganic-chemistry.org The regioselectivity is governed by the electronic properties and steric hindrance of the substituents on both the diene and dienophile, with optimization of solvent and temperature being crucial for maximizing the yield of the desired isomer. acs.org

Reaction TypeDieneDienophileKey FeaturesYieldRef
IEDDA1,2,3-Triazines1-PropynylaminesMetal-free, neutral conditions, high regioselectivity.High acs.orgorganic-chemistry.org
IEDDA3-Monosubstituted s-TetrazineSilyl Enol EthersLewis acid-mediated, high regiocontrol.Good organic-chemistry.org
Intramolecular IEDDA4-PyridazinecarbonitrilesTethered AlkynesThermally induced, forms fused heterocyclic systems.N/A mdpi.com

Transition Metal-Catalyzed Pyridazine Formation

Transition metal catalysis offers an alternative and versatile route to pyridazine derivatives. These methods often involve the cyclization of appropriately designed acyclic precursors. Palladium and ruthenium catalysts have been successfully employed in the synthesis of substituted pyridazines. liberty.edu

One documented approach involves the palladium-catalyzed reaction of phenyl rings with internal alkynes. liberty.edu A mixture of PdCl₂, P(o-Tolyl)₃, and nBu₃N in DMF at elevated temperatures can facilitate the formation of the pyridazine product. liberty.edu Another strategy uses a ruthenium catalyst for the in situ cyclization of an alkyne diol into a diketone, which is then treated with hydrazine (B178648) hydrate (B1144303) to form the pyridazine ring. liberty.edu Copper-catalyzed methods, such as the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones, also provide an efficient pathway to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Metal CatalystReactantsReaction TypeKey FeaturesRef
PalladiumPhenyl rings, Internal alkynesCyclizationCatalytic C-C bond formation. liberty.edu
RutheniumAlkyne diol, HydrazineIsomerization/CyclizationTransforms diols to diketones prior to cyclization. liberty.edu
Copper(II)β,γ-Unsaturated hydrazones6-endo-trig CyclizationAerobic oxidation, good functional group tolerance. organic-chemistry.org

Novel Cyclization Pathways for Pyridazine Scaffolds

Beyond classical cycloadditions and transition metal catalysis, several other cyclization strategies have been developed. The most traditional method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine. chemtube3d.com This approach's success hinges on the availability of the appropriately substituted 1,4-dicarbonyl precursor.

More novel pathways include photochemical methods. For example, a three-step, one-pot procedure starting from glycosyl furans involves singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine under neutral conditions to stereoselectively produce pyridazine C-nucleosides. nih.gov Another innovative approach is the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which furnishes a variety of trisubstituted pyridazines in good yields with broad substrate scope. organic-chemistry.org These modern methods provide access to complex pyridazine structures that may be difficult to obtain through traditional means. organic-chemistry.orgnih.gov

Ethynyl (B1212043) Group Incorporation Techniques

Once the substituted pyridazine core, typically a halopyridazine, is synthesized, the next crucial step is the introduction of the ethynyl group at the C3 position. Palladium-catalyzed cross-coupling reactions are the predominant methods for this transformation.

Sonogashira Coupling and Related Palladium-Catalyzed Alkynylations

The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is ideally suited for the ethynylation of a 3-chloro- or 3-bromo-6-(pyrrolidin-1-yl)pyridazine precursor. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, usually CuI, and an amine base like triethylamine (B128534) or diisopropylamine. eurekaselect.comorganic-chemistry.org

The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org For heterocyclic systems like pyridazines, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and preventing side reactions. researchgate.netscirp.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing molecules where copper contamination could be problematic. organic-chemistry.org

Catalyst SystemSubstrateAlkyne SourceBaseKey FeaturesRef
Pd(PPh₃)₄ / CuIAryl/Vinyl HalideTerminal AlkyneAmine (e.g., NEt₃)Classic, robust, and widely used method. wikipedia.orgorganic-chemistry.org
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridineTerminal Alkynen-Bu₄NI / K₂CO₃Effective for functionalized pyridine (B92270) systems. scirp.orgresearchgate.net
Pd(II) β-OxoiminatophosphaneAryl BromideTerminal AlkyneCs₂CO₃Mild conditions, efficient for aryl bromides. organic-chemistry.org
(NHC)-Copper and -PalladiumAryl HalideTerminal AlkyneAmineCollaborative catalysis. organic-chemistry.org

Alternative Ethynylation Protocols for Heterocyclic Systems

While the Sonogashira coupling is the most common method, other protocols for introducing an ethynyl group onto a heterocyclic ring exist. These alternatives are often explored to overcome limitations of the Sonogashira reaction, such as the need for pre-functionalized halides or the use of copper.

One area of development is the direct C-H alkynylation. While more challenging on electron-deficient rings like pyridazine, direct C-H functionalization avoids the need to install a leaving group (like a halogen), thus offering a more atom-economical route. These reactions are also typically palladium-catalyzed but follow a different mechanistic pathway.

Another alternative involves the use of hypervalent iodine reagents or other electrophilic alkynylation agents, though these are less common for pyridazine systems. Furthermore, ethynylation can sometimes be achieved through a sequence of reactions, such as formylation followed by a Corey-Fuchs or Seyferth-Gilbert homologation, to convert an aldehyde into a terminal alkyne. These multi-step sequences provide an alternative when cross-coupling reactions are not feasible.

Chemo- and Regioselective Considerations in Ethynyl Group Introduction

The introduction of an ethynyl group onto a pyridazine ring requires careful consideration of chemo- and regioselectivity, particularly when other reactive sites are present. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For the synthesis of 3-ethynyl-6-(pyrrolidin-1-yl)pyridazine, a plausible synthetic route would involve the Sonogashira coupling of a suitably halogenated pyridazine precursor, such as 3-chloro-6-(pyrrolidin-1-yl)pyridazine. The regioselectivity of the Sonogashira coupling on dihalogenated pyridazines can be controlled by the nature of the halogen atoms and the reaction conditions. For instance, in a molecule with both an iodide and a bromide, the coupling will preferentially occur at the more reactive carbon-iodine bond. rsc.org This differential reactivity allows for selective ethynylation at one position while leaving the other halogen available for subsequent transformations.

The choice of catalyst and ligands can also influence the regioselectivity of the coupling reaction. rsc.org For instance, the use of specific palladium catalysts with monodentate or bidentate phosphine (B1218219) ligands can direct the coupling to a particular position on a heterocyclic ring. rsc.org Furthermore, copper-free Sonogashira coupling protocols have been developed to circumvent issues associated with the copper co-catalyst, offering a milder and sometimes more selective alternative. organic-chemistry.org

A hypothetical reaction scheme for the introduction of the ethynyl group is presented below:

Table 1: Hypothetical Sonogashira Coupling for the Synthesis of this compound

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
3-Chloro-6-(pyrrolidin-1-yl)pyridazineTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF3-((Trimethylsilyl)ethynyl)-6-(pyrrolidin-1-yl)pyridazine

Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group on the alkyne can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol), to yield the terminal alkyne.

Pyrrolidine (B122466) Moiety Attachment and Derivatization

The introduction of the pyrrolidine ring onto the pyridazine core is a critical step in the synthesis of the target molecule. Several synthetic strategies can be employed for this transformation.

A common and straightforward method for attaching the pyrrolidine moiety is through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the pyridazine ring. Starting from a dihalopyridazine, for example, 3,6-dichloropyridazine, one of the chlorine atoms can be selectively displaced by pyrrolidine. The reaction is typically carried out by heating the dihalopyridazine with an excess of pyrrolidine, which also acts as the base to neutralize the HCl generated.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more versatile and milder alternative for the formation of the C-N bond. nbu.ac.in This reaction is particularly useful for less reactive aryl chlorides and can be performed under milder conditions with a broader substrate scope. nih.govorganic-chemistry.org The choice of palladium precursor and ligand is crucial for the success of the reaction. For instance, the use of specific ligands can facilitate the amination of challenging substrates and improve reaction yields. nih.gov

Table 2: Comparison of Methods for Pyrrolidine Attachment

MethodStarting MaterialReagentsConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution3,6-DichloropyridazinePyrrolidineHigh temperatureSimple, cost-effectiveHarsh conditions, potential for side reactions
Buchwald-Hartwig Amination3,6-DichloropyridazinePyrrolidine, Pd catalyst, ligand, baseMild temperatureMild conditions, high yields, broad scopeCost of catalyst and ligand

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of pyrrolidines. thieme-connect.de While this is more commonly applied to the synthesis of the pyrrolidine ring itself from aminoalkenes, it can be envisioned in more complex, convergent synthetic strategies. nih.govchemrxiv.org Gold and other transition metals have been shown to catalyze the intramolecular hydroamination of aminoolefins to form pyrrolidine derivatives. thieme-connect.denih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netmdpi.com MCRs offer advantages such as high atom economy, step economy, and the generation of molecular diversity. researchgate.net Several MCRs are known for the synthesis of pyrrolidine derivatives and could potentially be adapted for the synthesis of pyrrolidine-fused pyridazine systems. researchgate.netnih.govresearchgate.net For instance, a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile can lead to the formation of a pyrrolidine ring. acs.org

Protecting Group Strategies and Synthetic Route Optimization

In a multistep synthesis of a molecule with multiple functional groups like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. jocpr.com For the ethynyl group, a common protecting group is the trimethylsilyl (TMS) group, as mentioned earlier. The TMS group is stable to many reaction conditions used for C-N bond formation and can be selectively removed at a later stage. jocpr.com

The optimization of the synthetic route involves several factors, including the order of the key bond-forming steps. For instance, one could either introduce the pyrrolidine moiety first, followed by the ethynylation, or vice versa. The choice of strategy would depend on the compatibility of the reaction conditions and the reactivity of the intermediates. For example, performing the Sonogashira coupling on a pyridazine ring already bearing a pyrrolidine substituent might require careful optimization to avoid side reactions involving the pyrrolidine nitrogen.

Green Chemistry Principles in the Synthesis of Ethynyl-Pyrrolidinyl-Pyridazines

The principles of green chemistry aim to design chemical processes that are environmentally benign. ekb.eg In the synthesis of pyridazine derivatives, several green chemistry approaches have been explored. These include the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be recycled and reused. researchgate.netekb.eg

For example, palladium-catalyzed coupling reactions, including aminations and Sonogashira couplings, have been successfully performed in aqueous micellar solutions, which can reduce the reliance on volatile organic solvents. nih.gov Furthermore, the use of microwave irradiation as an energy source can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. ekb.eg The development of multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Structure Based Design and Molecular Modeling of 3 Ethynyl 6 Pyrrolidin 1 Yl Pyridazine Analogs

Structure-Activity Relationship (SAR) Elucidation for Substituted Pyridazines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For pyridazine (B1198779) derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. Modifications at various positions of the pyridazine ring can significantly impact efficacy and selectivity.

For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives developed as acetylcholinesterase (AChE) inhibitors, structural modifications revealed key SAR insights. nih.gov Introducing a lipophilic environment at the C-5 position of the pyridazine ring was found to be favorable for AChE-inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov Furthermore, substitutions on the C-6 phenyl group were well-tolerated, often leading to compounds with equivalent or slightly improved activity. nih.gov This systematic approach allowed for the identification of potent inhibitors, demonstrating the importance of SAR in guiding the design of new analogs. nih.gov

The following table summarizes hypothetical SAR data for analogs of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine, based on general principles observed in pyridazine derivatives.

Analog R1 (Position 3) R2 (Position 6) Modification at Position 5 Hypothetical Activity
A -C≡CH-Pyrrolidine-HBaseline
B -C≡CH-Pyrrolidine-CH3Increased
C -C≡CH-Piperidine-HDecreased
D -CN-Pyrrolidine-HVariable

Conformational Analysis and Stereoelectronic Effects on Molecular Function

The three-dimensional conformation of a molecule is critical to its interaction with biological targets. Conformational analysis of pyridazine derivatives helps in understanding the spatial arrangement of substituents and its influence on biological activity. Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, also play a crucial role.

The planarity of the pyridazine ring, combined with the rotational freedom of its substituents, allows for various conformations. The ethynyl (B1212043) group at the 3-position is rigid and linear, while the pyrrolidine (B122466) ring at the 6-position can adopt different puckered conformations. The interplay between these groups and their orientation relative to the pyridazine core can dictate the molecule's ability to fit into a binding pocket. For example, the orientation of the pyrrolidine ring can influence hydrogen bond formation and steric interactions within a receptor.

Rational Design of Analogs via Scaffold Hopping and Bioisosteric Replacements

Rational drug design often employs strategies like scaffold hopping and bioisosteric replacement to discover novel compounds with improved properties.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach can lead to new intellectual property and improved pharmacokinetic profiles. For this compound, the pyridazine core could be replaced with other heterocyclic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore new chemical space. A successful scaffold-hopping strategy was employed in the development of proteasome inhibitors, leading to a preclinical candidate with improved solubility. dundee.ac.uk

Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. mdpi.com In the context of our lead compound, the ethynyl group (-C≡CH) could be replaced by a nitrile group (-CN), which is a common bioisostere. The pyrrolidine ring could be replaced by other cyclic amines like piperidine (B6355638) or morpholine (B109124) to modulate properties such as lipophilicity and basicity. Bioisosteric replacement of phenyl rings with pyridazine rings has been noted as a strategy to access analogs with more possibilities for interaction. jksus.org

Computational Chemistry Approaches in Ligand Optimization

Computational chemistry provides powerful tools for understanding and predicting molecular properties, guiding the optimization of lead compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net For pyridazine derivatives, DFT can be used to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, indicating sites for potential hydrogen bonding and other non-covalent interactions. mdpi.com These calculations are valuable for understanding the fundamental properties that drive biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. hillsdale.eduresearchgate.net For an analog of this compound bound to a target protein, MD simulations can reveal the key interactions that stabilize the complex and the range of conformations the ligand adopts within the binding site. nih.gov This information is crucial for understanding the binding mechanism and for designing analogs with improved binding affinity and residence time. researchgate.netnih.gov

The stability of complexes involving pyridazine derivatives has been confirmed through molecular dynamics simulation studies. researchgate.net

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. jksus.orgresearchgate.net This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening might involve searching for compounds with similar 2D or 3D features to a known active molecule like this compound. Structure-based virtual screening would involve docking a library of compounds into the 3D structure of the target protein. Virtual screening has been successfully used to identify promising pyridazine derivatives for various therapeutic targets. jksus.orgnih.govresearchgate.net

De novo design is a computational method for designing novel molecules from scratch. nih.gov Programs like LeapFrog use information about the target's binding site to generate new molecular structures that are predicted to have high affinity. nih.gov For pyridazine analogs, de novo design could be used to generate novel substituents for the pyridazine core to optimize interactions with a specific target. nih.gov

The following table provides an overview of computational approaches and their applications in the design of pyridazine analogs.

Computational Method Application Key Insights
Quantum Chemical Calculations (DFT)Electronic structure and reactivity analysis. researchgate.netresearchgate.netHOMO/LUMO energies, molecular electrostatic potential, orbital distributions. researchgate.netmdpi.com
Molecular Dynamics (MD) SimulationsConformational sampling and binding stability. hillsdale.eduresearchgate.netLigand-protein interactions, conformational flexibility, stability of the complex. nih.gov
Virtual ScreeningHit identification from large compound libraries. jksus.orgresearchgate.netIdentification of novel scaffolds and potential lead compounds. nih.govresearchgate.net
De Novo DesignGeneration of novel molecular structures. nih.govDesign of ligands with optimized binding to a target. nih.gov

Mechanistic Insights into the Biological Activity of 3 Ethynyl 6 Pyrrolidin 1 Yl Pyridazine

Analytical Characterization and Quality Control Methodologies for 3 Ethynyl 6 Pyrrolidin 1 Yl Pyridazine

Spectroscopic Fingerprinting and Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required to confirm the molecular structure of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the pyrrolidine (B122466) ring, and the ethynyl (B1212043) group. The chemical shifts (δ) and coupling constants (J) of the pyridazine ring protons would confirm the substitution pattern. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region of the spectrum. A sharp singlet in the characteristic region for acetylenic protons would confirm the presence of the ethynyl group.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridazine ring would be indicative of the electronic environment created by the electron-donating pyrrolidinyl group and the electron-withdrawing ethynyl group. The two carbons of the ethynyl group would have characteristic chemical shifts in the sp-hybridized carbon region.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridazine-H4/H5 7.0 - 7.5 (d) 120 - 130
Pyridazine-H5/H4 6.7 - 7.2 (d) 115 - 125
Pyrrolidine-CH₂ (α) 3.4 - 3.8 (m) 45 - 55
Pyrrolidine-CH₂ (β) 1.9 - 2.3 (m) 25 - 35
Ethynyl-H 3.0 - 3.5 (s) N/A
Ethynyl-C (C≡CH) N/A 80 - 90

Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses of the pyrrolidine and ethynyl moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR Spectroscopy: The IR spectrum would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the C≡C-H stretch of the terminal alkyne, the C≡C stretch, C-N stretching vibrations of the pyrrolidine and pyridazine rings, and the aromatic C-H and C=C stretching vibrations of the pyridazine ring.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima corresponding to the electronic transitions within the molecule. The conjugated system of the pyridazine ring substituted with the pyrrolidinyl and ethynyl groups would be expected to result in characteristic absorption bands in the UV region.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of this compound would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. This method could also be validated for quantification purposes.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be used as an alternative method for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would likely be employed.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of purity. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The spots could be visualized under UV light.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional atomic arrangement in a crystalline solid. For a novel compound such as this compound, single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation in the solid state. This method allows for the precise determination of bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related pyridazine derivatives provides insight into the expected outcomes of such an analysis. For instance, studies on compounds like 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine have revealed key structural features of the pyridazine core and its substituents. nih.gov

A typical crystallographic data table for a pyridazine derivative, obtained through single-crystal XRD, would include the parameters shown in Table 1. This data is essential for confirming the molecular structure, identifying the crystal system, and understanding the packing of molecules in the crystal lattice. The planarity of the pyridazine ring and the orientation of the ethynyl and pyrrolidinyl groups would be of particular interest in the structural analysis of this compound.

Table 1: Example Crystallographic Data for a Pyridazine Derivative

Parameter Example Value
Chemical Formula C12H15N5
Formula Weight 229.29
Crystal System Monoclinic
Space Group P21/n
a (Å) 5.9665 (6)
b (Å) 20.189 (3)
c (Å) 9.9695 (13)
β (°) 103.230 (7)
Volume (ų) 1169.0 (2)
Z 4
Calculated Density (g/cm³) 1.303

Note: The data presented in this table is for a related compound, 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and is for illustrative purposes only. nih.gov

Advanced Hyphenated Techniques for Comprehensive Analysis

To ensure the purity and comprehensive characterization of this compound, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many pyridazine derivatives. researchgate.netnih.gov In a typical LC-MS setup, a high-performance liquid chromatography (HPLC) system separates the compound of interest from impurities. The eluent from the HPLC column is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight and fragmentation pattern of the compound and any co-eluting substances. For this compound, a reversed-phase HPLC method would likely be employed, with the mass spectrometer operating in a positive electrospray ionization (ESI) mode to generate the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the parent ion, providing valuable structural information for confirmation and for the identification of potential metabolites or degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. nih.govmdpi.com While the volatility of this compound would need to be assessed, GC-MS could be a valuable tool for purity analysis, especially for detecting volatile organic impurities. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The resulting mass spectrum provides a "fingerprint" of the molecule, which can be compared to spectral libraries for identification.

The application of these hyphenated techniques is crucial for establishing a comprehensive analytical profile of this compound, ensuring its identity, purity, and quality. The data generated from these methods are fundamental for regulatory submissions and for guaranteeing the consistency of the compound in research and development.

Table 2: Expected Mass Spectrometric Data for this compound

Technique Ionization Mode Expected [M+H]+ (m/z) Key Fragment Ions (m/z)
LC-MS ESI+ 188.1082 To be determined experimentally
GC-MS EI To be determined experimentally To be determined experimentally

Note: The expected [M+H]+ value is calculated based on the chemical formula C10H11N3. Key fragment ions would need to be determined through experimental analysis.

Emerging Research Avenues and Future Prospects for 3 Ethynyl 6 Pyrrolidin 1 Yl Pyridazine

Exploration of Undiscovered Synthetic Transformations and Building Blocks

The synthetic versatility of 3-ethynyl-6-(pyrrolidin-1-yl)pyridazine is largely untapped. The presence of the ethynyl (B1212043) group, a powerful chemical handle, opens the door to a wide array of synthetic transformations. Future research could focus on leveraging this functionality to create diverse molecular architectures.

One key area of exploration is the use of this compound in cycloaddition reactions . The ethynyl group can readily participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and nitrile oxide cycloadditions, to generate novel triazole and isoxazole-linked pyridazines. researchgate.net These reactions are known for their high efficiency and regioselectivity, making them ideal for the construction of complex molecules.

Furthermore, the ethynyl moiety can undergo coupling reactions , such as the Sonogashira, Heck, and Glaser couplings, to append various aryl, heteroaryl, or vinyl groups. This would allow for the systematic exploration of the structure-activity relationship of pyridazine (B1198779) derivatives. The pyrrolidine (B122466) ring also offers opportunities for modification, although this would likely involve more complex multi-step syntheses.

The development of novel synthetic routes to this compound itself is another important research direction. While methods for the synthesis of substituted pyridazines are established, optimizing a scalable and efficient synthesis for this specific molecule is crucial for its widespread use as a building block. organic-chemistry.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsPotential Products
[3+2] Cycloaddition (Click Chemistry)Organic azide, Cu(I) catalyst1,2,3-Triazole-substituted pyridazines
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalystAryl/vinyl-alkynyl pyridazines
Heck CouplingAlkene, Pd catalyst, baseSubstituted enyne pyridazines
Glaser CouplingCu(I) or Cu(II) salt, oxidantSymmetrical bis(pyridazinyl)diacetylenes
HydrationAcid catalyst, H2O6-(Pyrrolidin-1-yl)-3-acetylpyridazine
ReductionH2, Lindlar's catalyst or Na/NH33-Vinyl-6-(pyrrolidin-1-yl)pyridazine or 3-Ethyl-6-(pyrrolidin-1-yl)pyridazine

Development of Novel Chemical Probes and Tool Compounds for Biological Systems

The structural features of this compound make it an excellent candidate for the development of chemical probes and tool compounds to investigate biological systems. The terminal alkyne allows for its straightforward conjugation to reporter molecules, such as fluorophores or biotin, via click chemistry. This enables the creation of probes for target identification and visualization in cells and tissues.

For instance, if a biologically active derivative of this compound is discovered, an alkyne-tagged version could be used in activity-based protein profiling (ABPP) to identify its protein targets. This technique involves treating a biological sample with the probe, followed by click-chemistry mediated attachment of a reporter tag and subsequent identification of the labeled proteins by mass spectrometry.

Furthermore, the pyridazine and pyrrolidine scaffolds are present in many known bioactive molecules, suggesting that this compound could serve as a starting point for the design of selective inhibitors or modulators of specific enzymes or receptors. ontosight.ainih.govnih.gov The ethynyl group can be strategically positioned to interact with active site residues or to serve as a reactive handle for covalent modification of the target protein.

Expansion into New Biological Targets and Therapeutic Areas

The pyridazine core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. rjptonline.orgnih.gov Similarly, the pyrrolidine ring is a common motif in medicinal chemistry, contributing to favorable pharmacokinetic properties and target interactions. nih.govnih.gov The combination of these two scaffolds in this compound suggests a high potential for biological activity.

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. Given the prevalence of pyridazine-containing compounds in oncology, initial efforts could be directed towards cancer-related targets such as kinases and other enzymes involved in cell proliferation and survival. nih.govacs.org The unique electronic properties of the pyridazine ring can be exploited to achieve selective inhibition of specific targets. nih.gov

Moreover, the structural similarity of the pyridazine core to other nitrogen-containing heterocycles found in antiviral and antibacterial agents warrants investigation into its potential in infectious diseases. nih.gov The exploration of its activity against various pathogens could lead to the discovery of novel anti-infective agents with new mechanisms of action.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological TargetsRationale
OncologyProtein Kinases (e.g., CDKs, VEGFR)Pyridazine is a known scaffold in kinase inhibitors. nih.govacs.org
Glutaminase (GLS1)Some pyridazine derivatives show GLS1 inhibitory activity. nih.gov
Infectious DiseasesViral Proteases, PolymerasesNitrogen heterocycles are common in antiviral drugs. nih.gov
Bacterial Enzymes (e.g., DNA gyrase)Pyridazine derivatives have shown antibacterial activity. researchgate.net
InflammationCyclooxygenase (COX) enzymesCertain pyridazine compounds exhibit anti-inflammatory properties. researchgate.net
Neurological DisordersMonoamine Oxidase (MAO)The approved drug minaprine (B1677143) is a pyridazine-based MAO inhibitor. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To fully explore the chemical space around the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry platforms is essential. j-morphology.com The amenability of the ethynyl group to robust and high-yielding reactions like click chemistry makes this compound an ideal building block for the creation of large and diverse chemical libraries. nih.gov

Combinatorial libraries of pyridazine derivatives can be synthesized in a parallel fashion by reacting this compound with a variety of azide-containing building blocks. nih.gov This approach allows for the rapid generation of thousands of new compounds with diverse substituents, which can then be screened for biological activity using HTS assays. rjdentistry.com

The development of a solid-phase synthesis strategy for these libraries would further enhance the efficiency of this process. By immobilizing the pyridazine core on a solid support, purification can be simplified, and the synthesis can be automated. This would enable the creation of even larger and more complex libraries for drug discovery and chemical biology applications.

Potential Applications in Materials Science and Optoelectronics

Beyond its biological potential, this compound and its derivatives may find applications in materials science and optoelectronics. The pyridazine ring is an electron-deficient system, which can be a desirable property for the design of organic electronic materials. mdpi.com Aromatic azaheterocycles are known to be useful in the development of materials for organic light-emitting diodes (OLEDs). mdpi.com

The ethynyl group provides a site for polymerization or for the attachment of other functional moieties to create novel polymers with interesting electronic and optical properties. For example, polyacetylene derivatives containing amine functional groups have been synthesized and characterized. researchgate.net The incorporation of the pyridazine and pyrrolidine units could modulate the properties of such polymers.

Furthermore, the donor-acceptor (D-A) architecture is a common design principle for organic electronic materials. mdpi.com By coupling electron-donating groups to the pyridazine core through the ethynyl linker, it may be possible to create novel D-A compounds with tailored photophysical properties for applications in organic solar cells or as fluorescent probes. The inherent polarity and hydrogen bonding capacity of the pyridazine ring could also be exploited to control the self-assembly and solid-state packing of these materials. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling for ethynyl group introduction) or nucleophilic substitution at the pyridazine core. For example, Suzuki-Miyaura coupling can attach aryl/heteroaryl groups to pyridazine derivatives, as demonstrated in thienylpyridazine syntheses . Purification often employs column chromatography (silica gel, gradient elution) or crystallization using solvents like ethanol/water mixtures. Structural confirmation requires NMR (1H/13C), mass spectrometry (ESI-MS), and IR spectroscopy .

Q. How do researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . For non-crystalline samples, combine NMR (to confirm substituent positions and purity) with high-resolution mass spectrometry (HRMS). Hydrogen bonding patterns, analyzed via graph set theory (e.g., using Etter’s formalism), can further validate intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Pyridazine derivatives are often screened for antimicrobial, anti-inflammatory, or anticancer activity. Use standardized assays:
  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., PDE inhibitors) with IC50 calculations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of pyridazine derivatives?

  • Methodological Answer : Structural contradictions (e.g., inactive analogs with similar scaffolds) may arise from conformational flexibility or solvatomorphism. Use SHELXL to refine crystal structures and identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence bioactivity . Pair this with molecular docking (software like AutoDock Vina) to correlate crystallographic data with receptor binding affinities .

Q. What strategies optimize the optical properties of this compound for material science applications?

  • Methodological Answer : Introduce donor-acceptor groups at specific positions (e.g., ethynyl as a π-bridge, pyrrolidinyl as an electron donor). Use time-dependent DFT (TD-DFT) to predict absorption/emission spectra. Experimentally, UV-Vis and fluorescence spectroscopy in solvents of varying polarity can validate computational results. For example, thienylpyridazines show tunable emission via Suzuki coupling with aryl boronic acids .

Q. How do hydrogen-bonding networks affect the stability and reactivity of pyridazine-based compounds?

  • Methodological Answer : Analyze hydrogen-bonding motifs using graph set analysis (R, S, D descriptors) in crystallographic data . For example, strong N–H···O bonds in pyridazinones enhance thermal stability, while weaker C–H···N interactions may influence solubility. Stability studies (TGA/DSC) paired with Hirshfeld surface analysis (CrystalExplorer) quantify these effects .

Q. What advanced techniques address low yields in pyridazine functionalization?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE):
  • Catalyst screening : Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency .
  • Solvent effects : Use DMF for polar intermediates or THF for sterically hindered reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Data Analysis and Computational Tools

Q. How can researchers reconcile discrepancies between computational predictions and experimental biological data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER/GROMACS) to model ligand-receptor interactions under physiological conditions. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What computational workflows predict Hansen solubility parameters for pyridazine derivatives?

  • Methodological Answer : Employ NLP-inspired molecular embedding (e.g., ChemBERTa) to correlate SMILES strings with Hansen parameters. Fine-tune models using experimental solubility data in diverse solvents (e.g., DMSO, chloroform). Validate predictions via cloud-point measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.